Benzyl dibutan-2-ylcarbamodithioate
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Overview
Description
Benzyl dibutan-2-ylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl dibutan-2-ylcarbamodithioate typically involves the reaction of benzyl chloride with dibutan-2-ylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Benzyl dibutan-2-ylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and disulfides.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
Benzyl dibutan-2-ylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of Benzyl dibutan-2-ylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Benzyl carbamodithioate: Similar structure but lacks the butan-2-yl groups.
Dibutyl carbamodithioate: Similar structure but lacks the benzyl group.
Phenyl dibutan-2-ylcarbamodithioate: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl dibutan-2-ylcarbamodithioate is unique due to the presence of both benzyl and butan-2-yl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
61516-24-3 |
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Molecular Formula |
C16H25NS2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
benzyl N,N-di(butan-2-yl)carbamodithioate |
InChI |
InChI=1S/C16H25NS2/c1-5-13(3)17(14(4)6-2)16(18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 |
InChI Key |
HNLWXHFLXLLBON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=S)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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